molecular formula C19H27F3N2 B10884491 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane

1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane

Cat. No.: B10884491
M. Wt: 340.4 g/mol
InChI Key: YMRQKKZQDMOHPP-UHFFFAOYSA-N
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Description

1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, a piperidine ring, and an azepane ring

Preparation Methods

The synthesis of 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane typically involves multiple steps, including the formation of the piperidine and azepane rings, followed by the introduction of the trifluoromethylbenzyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the piperidine and azepane rings through cyclization reactions.

    Substitution Reactions: Introduction of the trifluoromethylbenzyl group via nucleophilic substitution reactions.

    Catalytic Hydrogenation: Use of catalytic hydrogenation to reduce intermediate compounds to the desired product.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including interactions with various biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and azepane rings contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane can be compared with other similar compounds, such as:

    1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}morpholine:

    1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}pyrrolidine: Features a pyrrolidine ring, which may affect its biological activity and stability.

The uniqueness of this compound lies in its combination of the trifluoromethylbenzyl group with the piperidine and azepane rings, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C19H27F3N2

Molecular Weight

340.4 g/mol

IUPAC Name

1-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C19H27F3N2/c20-19(21,22)18-8-4-3-7-16(18)15-23-13-9-17(10-14-23)24-11-5-1-2-6-12-24/h3-4,7-8,17H,1-2,5-6,9-15H2

InChI Key

YMRQKKZQDMOHPP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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